molecular formula C15H11F2NO2S B1393332 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene CAS No. 660431-67-4

1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene

Cat. No. B1393332
M. Wt: 307.3 g/mol
InChI Key: WGVYWHBARPHMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene” is a chemical compound with the molecular formula C15H11F2NO2S . It has a molecular weight of 307.3 g/mol . This compound has attracted the attention of researchers due to its unique properties and burgeoning potential in various fields.


Molecular Structure Analysis

The molecular structure of “1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene” consists of a benzene ring with two fluorine atoms, an isocyano group, and a tosylmethyl group . The exact 3D structure is not provided in the searched resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene” include a molecular weight of 307.3 g/mol . Other specific properties such as density, boiling point, and melting point are not provided in the searched resources .

Scientific Research Applications

  • Medicinal Chemistry of Isocyanides

    • Isocyanides have shown potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds .
    • The isocyanide functional group is considered an unconventional pharmacophore especially useful as a metal coordinating warhead .
    • Despite their potential, isocyanides have not gained a good reputation among medicinal chemists who have erroneously considered them either too reactive or metabolically unstable .
  • Catalytic Hydrogenolysis of Difluorocyclopropane Compounds

    • Difluorocyclopropane compounds were hydrogenolyzed over PdO or Raney nickel .
    • The C2–C3 bond of the cyclopropane ring underwent cleavage exclusively over both catalysts .
    • The contribution of the fluorine substituent to the lengthening and weakening the C2–C3 bond of the cyclopropane ring seems to become a dominant factor in the regioselectivity .
  • Antiviral Activity of Isocyanides

    • Isocyanides have shown potent antiviral activity .
    • The isocyanide functional group can be used in the design of future drugs .
    • The biological activity of isocyanide-containing molecules supports the idea of using the isocyanide functional group as an unconventional pharmacophore .
  • Plant Fungicides and Insecticides

    • Isocyanides have been used as plant fungicides and insecticides .
    • The isocyanide functional group has shown potent biological activity against various pests .
  • Rearrangements in Organic Synthesis

    • Rearrangements involving isocyanides are synthetically useful .
    • These rearrangements occur under both acidic and basic conditions .
    • Substrates rearrange to make new C-C, C-O, and C-N bonds .
  • Ring Expansions and Contractions

    • Rearrangements involving isocyanides provide opportunities for ring expansions and ring contractions .
    • These reactions are synthetically useful and can be used in organic synthesis .
  • Antimalarial Activity of Isocyanides

    • Isocyanides have shown potent antimalarial activity .
    • The isocyanide functional group can be used in the design of future drugs .
    • The biological activity of isocyanide-containing molecules supports the idea of using the isocyanide functional group as an unconventional pharmacophore .
  • Insecticides and Acaricides

    • Isocyanides have been used as insecticides and acaricides .
    • The isocyanide functional group has shown potent biological activity against various pests .
  • Tiffeneau-Demjanov Rearrangement

    • Rearrangements involving isocyanides provide opportunities for Tiffeneau-Demjanov rearrangement .
    • These reactions are synthetically useful and can be used in organic synthesis .
  • Baeyer-Villager Rearrangement

  • Rearrangements involving isocyanides provide opportunities for Baeyer-Villager rearrangement .
  • These reactions are synthetically useful and can be used in organic synthesis .

properties

IUPAC Name

1,2-difluoro-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO2S/c1-10-6-8-11(9-7-10)21(19,20)15(18-2)12-4-3-5-13(16)14(12)17/h3-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVYWHBARPHMBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C(=CC=C2)F)F)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674271
Record name 1,2-Difluoro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene

CAS RN

660431-67-4
Record name Benzene, 1,2-difluoro-3-[isocyano[(4-methylphenyl)sulfonyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=660431-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Difluoro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene
Reactant of Route 2
1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene

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